Coclauril
Overview
Description
Coclauril, identified from the leaves of Cocculus lauriforius DC., is a nonglucosidic 2-cyclohexen-1-ylideneacetonitrile. It has been characterized along with other known compounds through spectroscopic means, highlighting its unique molecular structure among plant-derived chemicals (Yogo, Ishiguro, Murata, & Furukawa, 1990).
Synthesis Analysis
While specific details on the synthesis of Coclauril are not directly available, related enzymatic processes, such as the biosynthesis involving norcoclaurine synthase, offer insights into its potential formation. Norcoclaurine synthase catalyzes the Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, suggesting similar pathways could be involved in Coclauril synthesis (Luk, Bunn, Liscombe, Facchini, & Tanner, 2007).
Molecular Structure Analysis
The molecular structure and absolute configuration of related compounds like coclaurine have been determined through X-ray analysis, indicating that similar methodologies could elucidate the structure of Coclauril. The configuration of such molecules is crucial for understanding their chemical behavior and biological activity (Fridrichsons & Mathieson, 1968).
Chemical Reactions and Properties
The specific chemical reactions and properties of Coclauril have not been detailed in the literature. However, general knowledge on the reactivity of nitriles and cyclohexenyl compounds suggests that Coclauril could undergo reactions typical of these functional groups, such as nucleophilic addition or cyclization reactions, contributing to its chemical diversity and potential bioactivity.
Physical Properties Analysis
While the physical properties of Coclauril, such as melting point, solubility, and crystalline structure, are not directly reported, the isolation and purification techniques used for similar compounds provide a basis for understanding how Coclauril's physical characteristics might be studied and utilized (Samanani & Facchini, 2002).
Scientific Research Applications
Isolation and Structure of Coclauril
Coclauril was isolated from the leaves of Cocculus lauriforius, and its structure was identified using spectroscopic methods. This discovery adds to the knowledge of compounds extracted from natural sources (Yogo, Ishiguro, Murata, & Furukawa, 1990).
Role in Reticuline Biosynthesis
Coclaurine plays a role in the biosynthesis of reticuline, a common intermediate in the creation of major classes of isoquinoline alkaloids, highlighting its importance in biochemical pathways (Stadler et al., 1987).
Anti-Hepatitis B Virus Activities
In research on the mangrove Bruguiera gymnorrhiza, coclauril, among other compounds, demonstrated anti-Hepatitis B virus (HBV) activities. This indicates its potential therapeutic applications in combating viral infections (Yi et al., 2015).
Potential in Anti-HIV Research
Coclaurine has been identified as an anti-HIV principle, demonstrating potent anti-HIV activity. Its structural relationship with other alkaloids suggests its potential as a lead compound in anti-AIDS drug development (Kashiwada et al., 2005).
Inotropic Effects in Medical Research
In medical research, coclaurine and related compounds showed contrasting inotropic effects on guinea pig papillary muscles, contributing to the understanding of their potential medical applications (Kimura et al., 1989).
Influence on Estrogen Receptor Activation
A study on the ethanol extract of Cyclea barbata Miers and coclaurine showed that these compounds can induce estrogen receptor α, playing a role in the development of follicles pre-ovulation. This indicates its potential use in reproductive health (Noviyanti et al., 2020).
Inhibition of Metabolic Responses in Leukocytes
Biscoclaurine alkaloids, including coclaurine, were studied for their effects on polymorphonuclear leukocytes, particularly their ability to inhibit metabolic responses, which is significant for understanding immune responses (Matsuno et al., 1987).
Crystal Structure and Absolute Configuration
The crystal structure and absolute configuration of coclaurine were determined, contributing to the fundamental understanding of its molecular structure (Fridrichsons & Mathieson, 1968).
properties
IUPAC Name |
(2E)-2-[(4R,6S)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2/b6-3+/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUWXIZGZHBKD-GODNPXJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC(=CC#N)C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C/C(=C\C#N)/[C@H]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coclauril |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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